molecular formula C21H22BrN B8393773 Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-

Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-

Cat. No.: B8393773
M. Wt: 368.3 g/mol
InChI Key: RWFCRBKEJWEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both indene and piperidine moieties within the same molecule provides a versatile scaffold for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the bromination of 4-methylbenzyl chloride followed by a nucleophilic substitution reaction with spiro[indene-1,4’-piperidine]. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide (TBAB) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indene and piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological pathways. The indene and piperidine moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1’-[4-(Bromomethyl)benzyl]spiro[indene-1,4’-piperidine] is unique due to its combination of indene and piperidine structures, providing a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C21H22BrN

Molecular Weight

368.3 g/mol

IUPAC Name

1'-[[4-(bromomethyl)phenyl]methyl]spiro[indene-1,4'-piperidine]

InChI

InChI=1S/C21H22BrN/c22-15-17-5-7-18(8-6-17)16-23-13-11-21(12-14-23)10-9-19-3-1-2-4-20(19)21/h1-10H,11-16H2

InChI Key

RWFCRBKEJWEIAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=C(C=C4)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of [4-(spiro[indene-1,4′-piperidine]-1′-ylmethyl)phenyl]methanol (1.5 g, 4.91 mmol) in DCM (50 mL) is added phosphorus tribromide (0.667 mL, 6.8 mmol). The reaction mixture is stirred for 15 minutes at 0° C. The reaction mixture is diluted with water (100 mL) at 0° C. and extracted with DCM (2×200 mL). The combined extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as an off white solid (1.1 g, 61%). ESI/MS m/z 369 (M+H)+.
Quantity
1.5 g
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reactant
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0.667 mL
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50 mL
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Quantity
100 mL
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solvent
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Yield
61%

Synthesis routes and methods II

Procedure details

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